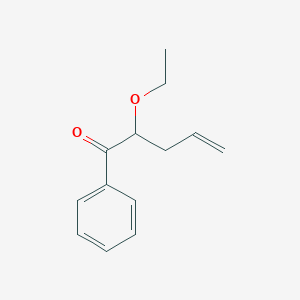

2-Ethoxy-1-phenylpent-4-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

496861-00-8 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-ethoxy-1-phenylpent-4-en-1-one |

InChI |

InChI=1S/C13H16O2/c1-3-8-12(15-4-2)13(14)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |

InChI Key |

GVXCOMNJCSKKJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC=C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Approaches for the Synthesis of 2 Ethoxy 1 Phenylpent 4 En 1 One

Retrosynthetic Analysis of the 2-Ethoxy-1-phenylpent-4-en-1-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections.

For this compound, two primary disconnections are considered:

C2-O Bond Disconnection: The most evident disconnection is at the C2-ether linkage. This suggests that the ethoxy group can be introduced onto a pre-existing 1-phenylpent-4-en-1-one scaffold. This disconnection leads back to the core ketone structure and an ethoxy source. The introduction of the ethoxy group would likely proceed via an enolate intermediate or an α-haloketone, making this a functional group interconversion (FGI) step.

C-C Bond Disconnections of the Ketone Core:

C3-C4 Bond Disconnection: A disconnection at the C3-C4 bond points to an allylation reaction. This approach would involve the reaction of an enolate derived from a 2-ethoxy-1-phenylethanone (B181822) precursor with an allyl halide (e.g., allyl bromide). This is a powerful strategy for forming the γ,δ-unsaturation relative to the carbonyl group. acs.org

C1-C2 Bond Disconnection: Disconnecting the bond between the carbonyl carbon and the α-carbon suggests a reaction between a benzoyl synthon (such as benzoyl chloride or benzaldehyde) and a nucleophilic five-carbon chain containing the necessary ethoxy and terminal alkene functionalities.

This analysis reveals that a convergent synthesis, where the core ketone 1-phenylpent-4-en-1-one is first assembled and then functionalized, is a highly viable strategy.

Direct Synthetic Methodologies for the 1-Phenylpent-4-en-1-one Core

Olefination-Dehydrohalogenation Pathways for α,β-Unsaturated Ketones

While 1-phenylpent-4-en-1-one is a γ,δ-unsaturated ketone, methods traditionally used for α,β-unsaturated systems can be adapted. One such conceptual pathway involves an aldol (B89426) condensation followed by further modification. For example, a Claisen-Schmidt condensation between benzaldehyde (B42025) and a suitable ketone could form an α,β-unsaturated ketone (a chalcone (B49325) derivative). Subsequent 1,4-conjugate addition of a methyl group (using a Gilman reagent) followed by further elaboration could potentially lead to the desired backbone, although this is a more circuitous route.

A more direct, albeit advanced, method involves the dehydroacylation of ketones to form olefins. This unique pathway uses an activating reagent to facilitate the cleavage of a ketone's C-C bond, effectively removing an acyl group and generating a double bond between the former α and β carbons. While not a dehydrohalogenation, it represents a modern olefination strategy starting from a more complex ketone.

Wittig and Horner-Emmons Olefination Reactions for Ketone Synthesis

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for alkene synthesis from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comwikipedia.org

Wittig Reaction: This reaction involves a phosphorus ylide reacting with an aldehyde or ketone. wikipedia.org To synthesize the 1-phenylpent-4-en-1-one core, one could envision two primary routes:

Reaction of benzaldehyde with a phosphorus ylide derived from 4-halobut-1-ene.

Reaction of a phenyl ketone bearing a phosphonium (B103445) ylide at the α-position with formaldehyde. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the (E)-alkene. organic-chemistry.orgstackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more nucleophilic than the corresponding Wittig ylides and offer significant advantages, including the formation of water-soluble phosphate (B84403) byproducts that are easily removed. The HWE reaction typically shows excellent selectivity for the (E)-alkene, which is a key advantage for controlling stereochemistry. organic-chemistry.orgconicet.gov.ar The synthesis would proceed by reacting benzaldehyde with a phosphonate reagent containing the four-carbon butenyl chain.

| Reaction | Reagent Type | Typical Selectivity | Byproduct |

| Wittig | Phosphorus Ylide | (Z) for unstabilized, (E) for stabilized | Triphenylphosphine oxide |

| HWE | Phosphonate Carbanion | Predominantly (E) | Dialkyl phosphate salt |

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Allylic Alkylation, Coupling Reactions)

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation.

Allylic Alkylation: The most direct approach to the 1-phenylpent-4-en-1-one core is the palladium-catalyzed allylic alkylation of an acetophenone (B1666503) enolate. rsc.org In this reaction, a pre-formed lithium enolate of acetophenone acts as the nucleophile, attacking an allyl acetate (B1210297) or allyl carbonate in the presence of a palladium(0) catalyst. rsc.org A significant advancement in this area is the decarboxylative asymmetric allylic alkylation (DAAA), where an allyl enol carbonate is used, generating the nucleophile and electrophile simultaneously under milder conditions. nih.gov

Coupling Reactions: The Suzuki-Miyaura coupling reaction offers another robust method. This involves the cross-coupling of an organoboron compound with an organohalide. nih.gov The 1-phenylpent-4-en-1-one skeleton could be assembled by coupling benzoyl chloride with a butenylboronic acid or its corresponding trifluoroborate salt. nih.govprinceton.edu This method is known for its high functional group tolerance.

| Method | Key Reagents | Catalyst System (Example) | Description |

| Allylic Alkylation | Acetophenone, Allyl Acetate | [Pd(dba)₂], dppe | Reaction between a ketone enolate and an allylic electrophile. rsc.org |

| DAAA | Allyl enol carbonate of Acetophenone | [Pd₂(dba)₃], Chiral Ligand | In situ generation of enolate and π-allylpalladium complex. nih.gov |

| Suzuki Coupling | Benzoyl Chloride, Alkenylboronic Acid | Pd(PPh₃)₄, Base | Cross-coupling of an acyl halide with an organoboron species. nih.gov |

Lithium Reagent Mediated Reactions (e.g., α-Lithiation of Nitriles and Subsequent Reactions)

Organolithium reagents provide classic and effective routes for C-C bond formation. A straightforward synthesis of the ketone core can be achieved by reacting benzonitrile (B105546) with 4-butenyllithium (which can be prepared from 4-bromobutene and lithium metal) or the corresponding Grignard reagent, 3-butenylmagnesium bromide. biosynth.com The initial reaction forms an imine anion, which upon aqueous workup, hydrolyzes to the desired ketone.

Alternatively, strategies involving the α-lithiation of aliphatic nitriles can be employed to build the carbon skeleton, followed by conversion of the nitrile group to a ketone. nih.gov

Introduction and Functionalization at the C2 Position with an Ethoxy Group

Once the 1-phenylpent-4-en-1-one core is synthesized, the final strategic step is the introduction of the ethoxy group at the C2 position (the α-carbon).

The most common approach for α-oxygenation of a ketone involves the generation of an enolate followed by reaction with an electrophilic oxygen source. organicreactions.org A two-step procedure is often the most practical:

α-Halogenation: The ketone is first halogenated at the α-position, typically using reagents like N-Bromosuccinimide (NBS) or bromine in an acidic or basic medium to form 2-bromo-1-phenylpent-4-en-1-one. youtube.com

Nucleophilic Substitution: The resulting α-haloketone is then treated with sodium ethoxide in ethanol. The ethoxide acts as a nucleophile, displacing the bromide via an SN2 reaction to yield the final product, this compound.

A more direct, single-step approach involves the oxidation of a pre-formed enolate. organic-chemistry.org After generating the lithium or sodium enolate of 1-phenylpent-4-en-1-one, it can be treated with an electrophilic oxygenating agent. While direct ethoxylation reagents are uncommon, a common strategy is α-hydroxylation followed by etherification. organic-chemistry.orgyoutube.com The enolate can be reacted with an oxaziridine, such as a (camphorsulfonyl)oxaziridine, to install a hydroxyl group. organic-chemistry.org This intermediate α-hydroxy ketone can then be converted to the target ethoxy ether via a standard Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with ethyl iodide).

| Method | Description | Key Reagents |

| Halogenation/Substitution | A two-step process involving formation of an α-haloketone intermediate. | 1. NBS or Br₂ 2. NaOEt/EtOH |

| Hydroxylation/Etherification | A two-step process involving formation of an α-hydroxy ketone intermediate. | 1. Enolate formation (LDA), Oxaziridine 2. NaH, EtI |

Strategies for α-Alkoxylation of Ketones

The introduction of an alkoxy group at the α-position of a ketone is a fundamental transformation in organic chemistry. Several strategies have been developed to achieve this, each with its own advantages and limitations.

One common approach involves the use of α-halo ketone intermediates. These can be synthesized by the halogenation of the parent ketone, followed by nucleophilic substitution with an alkoxide. However, this method can be limited by the availability of the corresponding α-halo ketones and potential side reactions.

An alternative and often more direct method is the oxidative alkoxylation of enolates or enol ethers. This can be achieved using various oxidizing agents in the presence of an alcohol. For instance, the use of a hypervalent iodine reagent, such as diacetoxyiodobenzene (B1259982) (DIB), in the presence of an alcohol can effectively introduce an alkoxy group at the α-position of a ketone.

Another strategy involves the reaction of ketimines. α-Alkoxyketimines can be deprotonated to form 1-azaallylic anions, which can then be reacted with alkyl halides. Subsequent hydrolysis of the imino group yields the desired α-alkoxyketone. nih.gov The regioselectivity of this reaction, determining whether α- or α'-alkylation occurs, can be controlled by the amount of base used and the nature of the alkylating agent. nih.gov

The direct α-alkylation of ketones is also a powerful tool. nih.gov The regioselectivity of this reaction, particularly for unsymmetrical ketones, can be controlled by the choice of base and reaction conditions. youtube.com Using a bulky base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate, resulting in alkylation at the less substituted α-position. youtube.comyoutube.com Conversely, using a smaller base at higher temperatures allows for equilibration to the more stable thermodynamic enolate, favoring alkylation at the more substituted α-position. youtube.com Nickel-catalyzed allylic alkylation at the more-substituted α-sites of unsymmetrical ketones has also been reported, offering a method with high regioselectivity. nih.gov

Etherification Methodologies for Hydroxyl Precursors

The synthesis of the target compound can also be envisioned through the etherification of a corresponding α-hydroxy ketone precursor. The Williamson ether synthesis is a classic and widely used method for forming ethers. acs.org It involves the reaction of an alkoxide with a primary alkyl halide. While effective, this method can have limitations regarding functional group tolerance. rsc.org

Acid-catalyzed dehydration of alcohols is another established method for forming symmetrical ethers. masterorganicchemistry.com This process typically involves heating the alcohol in the presence of a strong acid. masterorganicchemistry.com However, for the synthesis of unsymmetrical ethers like this compound, this method is less suitable.

More modern and selective methods for etherification have been developed. For instance, iron-catalyzed etherification and transetherification reactions using alcohols offer an atom-economical and environmentally benign approach. acs.org This method allows for the direct coupling of alcohols, with water as the only byproduct. acs.org Another innovative approach is a net reductive etherification of aldehydes and alcohols, which proceeds via the formation and subsequent hydrolysis of α-(alkoxyalkyl)phosphonium salts. rsc.org This method is characterized by mild conditions and high yields. rsc.org

Additionally, methods for the chemoselective etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups have been reported, utilizing reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in the corresponding alcohol. organic-chemistry.org

Chemo- and Regioselective Considerations in Multi-Functionalized Precursors

The synthesis of a molecule with multiple functional groups, such as this compound, necessitates careful control over chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of the reaction within a molecule. slideshare.net

In the context of synthesizing our target compound, a key challenge is to selectively introduce the ethoxy group at the C2 position and the pentenyl group at the appropriate location without affecting other reactive sites, such as the carbonyl group or the phenyl ring. The reactivity of different functional groups can be influenced by the choice of reagents and reaction conditions. youtube.com For example, when reducing a molecule containing both an aldehyde and a ketone, the more reactive aldehyde group will typically react first. slideshare.net

Protecting groups are often employed as a strategic tool to temporarily mask a reactive functional group, allowing a reaction to occur at another site. youtube.com After the desired transformation, the protecting group is removed to restore the original functionality.

The regioselectivity of reactions is also a critical factor. As discussed in the context of α-alkylation of ketones, the position of alkylation can be directed by controlling the formation of either the kinetic or thermodynamic enolate. youtube.com Similarly, in the carbocyclization of alkynyl ketones, the choice of catalyst can determine the regioselectivity of the cyclization, leading to different ring systems. nih.gov

Process Development and Scale-Up Considerations in the Synthesis of this compound Analogs

The transition from a laboratory-scale synthesis to a larger, industrial-scale process introduces a new set of challenges. Process development focuses on optimizing a synthetic route to be safe, efficient, cost-effective, and scalable.

For the synthesis of analogs of this compound, several factors would need to be considered. The choice of starting materials and reagents would be scrutinized for their cost, availability, and safety profile. The reaction conditions, such as temperature, pressure, and reaction time, would be optimized to maximize yield and minimize the formation of byproducts.

A published example of scaling up the synthesis of a related compound, the PPAR agonist NNC 61-4655, highlights some of these considerations. bg.ac.rs The initial medicinal chemistry route was modified for scale-up by changing the ester group and optimizing the alkylation and saponification steps to reduce solvent usage and improve purity. bg.ac.rs The final product was also converted to a salt to improve its handling and purification. bg.ac.rs

Below is a table summarizing various synthetic strategies and their key features relevant to the synthesis of the target compound and its analogs.

Chemical Reactivity and Mechanistic Studies of 2 Ethoxy 1 Phenylpent 4 En 1 One

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group, with its inherent polarity, is a primary site for chemical reactions. The presence of an adjacent ethoxy group and a phenyl ring significantly influences its reactivity.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of 2-Ethoxy-1-phenylpent-4-en-1-one is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction of ketones leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. unizin.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of an alkoxide intermediate. unizin.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in In ketones, the two alkyl or aryl substituents hinder the approach of the nucleophile to the carbonyl carbon more than the single substituent in aldehydes. ncert.nic.in Electronically, the two electron-donating groups in a ketone reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. youtube.com

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and hydrides. youtube.commasterorganicchemistry.com For instance, reaction with a Grignard reagent would be expected to yield a tertiary alcohol. The reaction with hydrogen cyanide, typically catalyzed by a base, would result in the formation of a cyanohydrin. ncert.nic.in

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile (Reagent) | Expected Product | Reaction Conditions |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Organolithium (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Methanol or Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether, followed by aqueous workup |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalysis (e.g., KCN) |

Enolization and α-Substitution Reactions

The presence of a hydrogen atom on the α-carbon (the carbon atom adjacent to the carbonyl group) allows this compound to undergo enolization. This process, which can be catalyzed by either acid or base, involves the formation of an enol or an enolate intermediate. libretexts.org The acidity of the α-hydrogen is enhanced by the electron-withdrawing effect of the carbonyl group. ncert.nic.in

Base-catalyzed enolization proceeds through the removal of an α-proton by a base to form an enolate anion. libretexts.org Acid-catalyzed enolization involves protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen, facilitating its removal by a weak base. libretexts.org

The resulting enolate is a powerful nucleophile and can undergo a variety of α-substitution reactions. A key example is the alkylation of enolates, which forms a new carbon-carbon bond. libretexts.org To achieve selective monoalkylation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to completely convert the ketone to its enolate before the addition of an alkylating agent (e.g., an alkyl halide). libretexts.org Unsymmetrical ketones can lead to the formation of either the kinetic or thermodynamic enolate, depending on the reaction conditions. youtube.com

The presence of the α-ethoxy group can influence the regioselectivity of enolate formation. While specific studies on this compound are not available, research on α-amino ketones has shown that specific enolates can be formed. acs.org The inductive effect of the oxygen atom in the ethoxy group would likely affect the acidity of the α-proton.

Reactivity of the Terminal Alkene Moiety

The terminal double bond in this compound provides another site for a variety of chemical transformations, primarily through addition and cycloaddition reactions.

Electrophilic Addition Reactions

The electron-rich π-bond of the alkene can act as a nucleophile, reacting with electrophiles in addition reactions. Common examples include hydrohalogenation and hydration.

In hydrohalogenation , the addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule. The proton adds to the terminal carbon of the alkene, which is bonded to more hydrogen atoms, to form a more stable secondary carbocation intermediate. The halide ion then attacks this carbocation to give the final product. nih.gov

Hydration , the addition of water across the double bond, is typically catalyzed by a strong acid. Similar to hydrohalogenation, this reaction also follows Markovnikov's rule, leading to the formation of a secondary alcohol. acs.org

Table 2: Predicted Electrophilic Addition Reactions at the Alkene

| Reagent | Expected Major Product | Regioselectivity |

| HBr | 2-Ethoxy-4-bromo-1-phenylpentan-1-one | Markovnikov |

| HCl | 2-Ethoxy-4-chloro-1-phenylpentan-1-one | Markovnikov |

| H₂O, H₂SO₄ (cat.) | 2-Ethoxy-4-hydroxy-1-phenylpentan-1-one | Markovnikov |

Cycloaddition Reactions

The terminal alkene can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. A prominent example is the [4+2] cycloaddition , or Diels-Alder reaction. In this reaction, the alkene would act as the dienophile, reacting with a conjugated diene. The stereochemistry of the dienophile is retained in the product. scribd.com

Another type of cycloaddition is the [3+2] cycloaddition . For instance, aryl cyclopropyl (B3062369) ketones have been shown to undergo photocatalytic [3+2] cycloadditions with alkenes to form cyclopentane (B165970) derivatives. nih.govnih.gov While this involves a different ketone structure, it highlights the potential for the phenyl ketone and alkene moieties within the same molecule to participate in intramolecular cycloadditions under specific conditions.

Olefin Metathesis Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. wikipedia.org This reaction has broad applications in chemical synthesis. researchgate.net

For this compound, two main types of olefin metathesis could be envisioned:

Cross-Metathesis (CM): Reaction with another alkene in the presence of a metathesis catalyst would lead to the exchange of alkylidene fragments, resulting in new alkene products.

Ring-Closing Metathesis (RCM): If the molecule were appropriately functionalized to contain a second alkene, RCM could be employed to form a cyclic compound. While the parent molecule does not undergo RCM, derivatives could be designed for such transformations.

The efficiency and outcome of olefin metathesis are highly dependent on the catalyst used and the specific substrate.

Transformations Involving the Ethoxy Ether Linkage

The ethoxy group in this compound represents a site for specific chemical modifications, primarily through cleavage of the ether bond.

Ether Cleavage Reactions

The cleavage of the ether linkage in this compound can be achieved under strong acidic conditions, typically employing hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com The mechanism of this cleavage is dependent on the nature of the alkyl groups attached to the ether oxygen.

In the case of this compound, the ether oxygen is bonded to an ethyl group and a carbon adjacent to a phenyl ketone. The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.comyoutube.com Subsequently, a nucleophilic attack by the halide ion occurs. Due to the presence of the electron-withdrawing phenyl ketone group, the carbon atom alpha to the carbonyl is activated. The cleavage can follow either an SN1 or SN2 pathway. Given that the ethyl group is a primary alkyl group, an S_N2 attack is generally favored at this less hindered site. youtube.com

However, the presence of the adjacent phenyl ketone could also stabilize a carbocation at the alpha-position, potentially allowing for an S_N1-type cleavage. The specific conditions and the nature of the strong acid used would influence the predominant pathway. Cleavage of phenyl ethers typically leaves the phenyl-oxygen bond intact, as the sp2-hybridized carbon of the phenyl ring is resistant to nucleophilic attack. youtube.comyoutube.com

Table 1: Predicted Products of Ether Cleavage of this compound with Strong Acids

| Reagent | Expected Major Products | Reaction Mechanism |

| Excess HI | 2-Hydroxy-1-phenylpent-4-en-1-one and Iodoethane | S_N2 |

| Excess HBr | 2-Hydroxy-1-phenylpent-4-en-1-one and Bromoethane | S_N2 |

Potential for Functional Group Interconversions

Beyond simple cleavage, the ethoxy group can be a precursor for other functional groups. While direct interconversion of the ether itself is uncommon without cleavage, the initial cleavage to a hydroxyl group opens up a wide array of synthetic possibilities. The resulting 2-hydroxy-1-phenylpent-4-en-1-one can then undergo various transformations. For instance, the newly formed hydroxyl group can be oxidized, esterified, or converted into a better leaving group for subsequent nucleophilic substitution reactions.

Interplay of Reactive Centers: Selective Transformations in this compound

The presence of multiple reactive sites—the ketone, the alkene, and the ether—allows for the possibility of selective transformations. By choosing appropriate reagents and reaction conditions, it is possible to target one functional group while leaving the others intact.

For example, the terminal double bond can undergo selective hydrogenation using a catalyst like palladium on carbon (Pd/C) under mild conditions, which would likely not affect the ketone or the ether linkage. Conversely, the ketone could be selectively reduced to an alcohol using a mild reducing agent like sodium borohydride (NaBH4), which would not typically cleave the ether or reduce the isolated alkene.

The alkene also presents opportunities for electrophilic addition reactions. For instance, hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group to the terminal carbon of the pentenyl chain.

Table 2: Predicted Selective Transformations of this compound

| Reagent/Condition | Targeted Functional Group | Expected Product |

| H₂, Pd/C (mild) | Alkene | 2-Ethoxy-1-phenylpentan-1-one |

| NaBH₄, MeOH | Ketone | 2-Ethoxy-1-phenylpent-4-en-1-ol |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene | 2-Ethoxy-5-hydroxy-1-phenylpentan-1-one |

| Br₂ in CCl₄ | Alkene | 5,6-Dibromo-2-ethoxy-1-phenylpentan-1-one |

Radical and Photochemical Processes

The unsaturated system in this compound, specifically the phenyl ketone and the terminal alkene, makes it a candidate for radical and photochemical reactions. The phenyl ketone moiety can act as a photosensitizer. Upon absorption of UV light, the ketone can be excited to a triplet state. This excited state can then initiate various photochemical reactions.

Inspired by desulfonylation mechanisms which can generate radicals, it is conceivable that under appropriate conditions, radical reactions could be initiated at the allylic position of the pentenyl chain. For instance, radical bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively brominate the carbon adjacent to the double bond.

Furthermore, the α,β-unsaturated ketone system that could be formed via isomerization or other transformations could participate in photochemical [2+2] cycloaddition reactions with other alkenes. The phenyl ketone itself can undergo photoreduction in the presence of a hydrogen donor.

Table 3: Predicted Products of Radical and Photochemical Reactions of this compound

| Reagent/Condition | Type of Reaction | Expected Major Product |

| NBS, AIBN, CCl₄ | Radical Halogenation | 4-Bromo-2-ethoxy-1-phenylpent-5-en-1-one |

| UV light, Isopropanol | Photoreduction | 2-Ethoxy-1-phenylpent-4-en-1-ol and Acetone |

| UV light, Alkene | [2+2] Cycloaddition (of potential isomer) | Cyclobutane adduct |

Stereochemical Control in the Synthesis and Reactions of 2 Ethoxy 1 Phenylpent 4 En 1 One

Enantioselective Synthesis Strategies

The creation of a specific enantiomer of 2-Ethoxy-1-phenylpent-4-en-1-one requires the use of asymmetric synthesis techniques. These methods introduce chirality into the molecule in a controlled manner, leading to a preponderance of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule to an achiral substrate. The auxiliary then directs subsequent reactions to occur from a specific face of the molecule, thereby inducing stereoselectivity. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. nih.gov For instance, a chiral oxazolidinone can be acylated and then subjected to an allylation reaction. The steric bulk of the auxiliary would guide the incoming allyl group to a specific face of the enolate, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound. The efficiency of this approach is highly dependent on the choice of auxiliary and the reaction conditions.

| Chiral Auxiliary Type | Potential Application in Synthesis | Expected Outcome |

| Evans Oxazolidinones | Acylation followed by stereoselective allylation of the resulting enolate. | High diastereoselectivity in the allylation step, leading to a specific enantiomer after auxiliary removal. nih.gov |

| Camphorsultams | Similar to oxazolidinones, used to direct the stereochemical outcome of C-C bond formation. | Can provide high levels of asymmetric induction in alkylation reactions. |

| Chiral Hydrazones (SAMP/RAMP) | Formation of a chiral hydrazone from a ketone precursor, followed by deprotonation and allylation. | Effective for the α-alkylation of ketones, potentially applicable to precursors of the target molecule. |

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Allylic Alkylation)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of the desired enantiomer.

Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can act as catalysts to promote stereoselective reactions. mdpi.com For the synthesis of γ,δ-unsaturated β-keto esters, which are structurally related to the target compound, cinchona alkaloid-derived organocatalysts have been used for asymmetric peroxidation, achieving high enantiomeric ratios. rsc.org A similar strategy could be envisioned for the asymmetric allylation of a β-keto ester precursor to this compound.

Metal-Catalyzed Asymmetric Allylic Alkylation (AAA): Transition metal complexes with chiral ligands are powerful catalysts for creating stereocenters. The palladium-catalyzed AAA is a particularly versatile method. In a relevant study, the copper-catalyzed asymmetric acylation of allylic phosphates has been used to generate β,γ-unsaturated ketones. nih.gov More specifically, copper-catalyzed enantiodivergent syntheses of acyclic (E)- or (Z)-β,γ-unsaturated ketones from 1,3-butadienyl silanes and acyl fluorides have been developed. nih.gov The choice of silyl (B83357) group on the diene and the chiral phosphine (B1218219) ligand on the copper catalyst dictates the E/Z selectivity and the absolute configuration of the product. nih.gov This methodology could be directly applied to the synthesis of this compound by using the appropriate acyl fluoride (B91410) and allylic precursor.

Diastereoselective Synthesis of this compound Isomers

When a molecule contains more than one stereocenter, diastereomers are possible. In the case of this compound, if the allyl group itself contains a stereocenter, or if subsequent reactions introduce another chiral center, diastereoselective control becomes crucial.

The relative stereochemistry between adjacent stereocenters (syn or anti) can often be controlled by the geometry of the enolate intermediate (E or Z) in aldol-type reactions or alkylations. For instance, the Lewis acid-mediated reduction of α-alkyl-β-keto esters has been shown to be highly diastereoselective, with chelating Lewis acids like TiCl₄ favoring the syn isomer and non-chelating ones like CeCl₃ favoring the anti isomer. A similar substrate-controlled or reagent-controlled approach could be employed in the synthesis of diastereomers of this compound.

Analysis of E/Z Isomerism in the Alkene Moiety

The pent-4-ene fragment of this compound can exist as either the E (trans) or Z (cis) isomer, depending on the relative orientation of the substituents on the double bond. The control of this geometric isomerism is a key aspect of the synthesis.

In transition metal-catalyzed allylic alkylations, the geometry of the resulting double bond can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in the copper-catalyzed synthesis of β,γ-unsaturated ketones mentioned earlier, the use of a phenyldimethylsilyl-substituted 1,3-diene preferentially leads to the (Z)-isomer, while a triisopropylsilyl-substituted diene favors the (E)-isomer. nih.gov This demonstrates that the steric and electronic properties of the reagents can have a profound impact on the stereochemical outcome. The separation of E and Z isomers can often be achieved by chromatographic techniques, and their identity can be confirmed by NMR spectroscopy, as the coupling constants between the vinylic protons are typically different for the two isomers.

Experimental Methods for Stereochemical Assignment (e.g., NOE Spectroscopy)

Determining the absolute and relative stereochemistry of the synthesized molecules is essential. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of the spatial proximity of atoms within a molecule. In NOE spectroscopy (NOESY), the magnetization of one proton is perturbed, and the effect of this perturbation on nearby protons is observed. An enhancement of a proton's signal indicates that it is close in space (typically within 5 Å) to the irradiated proton.

For a flexible acyclic molecule like this compound, NOE analysis can be complex due to the presence of multiple conformers in solution. However, by comparing the observed NOE signals with those predicted for different possible stereoisomers and their low-energy conformations (calculated using computational methods), the correct stereochemistry can often be assigned. For example, a strong NOE between the proton at C2 and one of the protons on the allyl group would help to define the preferred conformation around the C2-C3 bond and, in conjunction with other data, the relative stereochemistry.

Computational and Theoretical Characterization of 2 Ethoxy 1 Phenylpent 4 En 1 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) is a robust method for predicting the geometry and electronic properties of organic molecules. Using a functional such as B3LYP with a basis set like 6-31G(d,p), the optimized geometry of 2-Ethoxy-1-phenylpent-4-en-1-one can be determined. These calculations would likely reveal the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the double bond, while the LUMO would likely be centered on the carbonyl group. This distribution of frontier orbitals indicates that the molecule could act as a nucleophile at the phenyl and alkene sites and as an electrophile at the carbonyl carbon.

Further electronic descriptors can be derived from the HOMO and LUMO energies, providing a more quantitative measure of reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact with other chemical species. mdpi.comnih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

For a more accurate determination of the energetic profile, especially for reaction pathways and transition states, more advanced computational methods are employed. Møller-Plesset perturbation theory of the second order (MP2) and Coupled-Cluster (CC) theory, such as CCSD(T), provide a higher level of electron correlation than standard DFT methods. osti.gov These methods are computationally more demanding but yield more precise energy values. They are particularly useful for studying systems where electron correlation plays a significant role, such as in the determination of activation energies for potential reactions involving the alkene or carbonyl group of this compound.

Conformational Landscape Analysis and Preferred Conformations

The flexibility of the ethoxy and pentenyl chains in this compound means that the molecule can exist in multiple conformations. A conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, is necessary to identify the most stable structures. The relative energies of these conformers determine their population at a given temperature. The preferred conformation will likely be one that minimizes steric hindrance between the bulky phenyl group and the ethoxy and pentenyl substituents.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can predict the mechanisms of reactions involving this compound. For example, the terminal double bond could undergo addition reactions, and the carbonyl group could be a site for nucleophilic attack. Computational methods can be used to map the potential energy surface for these reactions, identifying the transition state structures and calculating the activation barriers. This information is crucial for understanding the kinetics and feasibility of various chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry fragmentation)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The predicted shifts for the protons and carbons in the phenyl ring, the ethoxy group, and the pentenyl chain can be compared with experimental data for structural verification.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-O-C stretch of the ether.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help to rationalize fragmentation patterns observed in electron ionization mass spectrometry. By calculating the energies of potential fragment ions, the most likely fragmentation pathways can be identified. For this compound, characteristic fragments would likely arise from the loss of the ethoxy group, the pentenyl chain, or the phenyl group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature (Illustrative) | Corresponding Functional Group |

|---|---|---|

| ¹³C NMR | ~198 ppm | Carbonyl Carbon (C=O) |

| ¹H NMR | ~7.2-8.0 ppm | Phenyl Protons |

| IR | ~1685 cm⁻¹ | C=O Stretch |

| IR | ~1640 cm⁻¹ | C=C Stretch |

Note: These are illustrative predictions and actual values would depend on the specific computational method and basis set used.

Advanced Applications of 2 Ethoxy 1 Phenylpent 4 En 1 One in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The inherent structural features of 2-Ethoxy-1-phenylpent-4-en-1-one make it an attractive starting point for the synthesis of more complex molecules. The phenyl ketone moiety can participate in a wide array of classical and modern organic transformations. For instance, the carbonyl group is susceptible to nucleophilic attack, enabling the introduction of various substituents at the benzylic position. Furthermore, the α-carbon to the carbonyl can be functionalized through enolate chemistry. The terminal alkene provides a handle for a multitude of addition and functionalization reactions, allowing for chain elongation and the introduction of new stereocenters. The ethoxy group, while seemingly simple, can act as a directing group or be cleaved under specific conditions to reveal a hydroxyl functionality, adding another layer of synthetic versatility.

The true potential of this compound as a building block is realized when considering the interplay between its functional groups. For example, the alkene can be epoxidized, and the resulting epoxide can be opened by an intramolecular nucleophilic attack from an enolate generated at the α-position of the ketone, leading to the formation of complex cyclic structures.

| Reaction Type | Reagents and Conditions | Potential Product | Application in Complex Molecule Synthesis |

|---|---|---|---|

| Aldol (B89426) Condensation | Aldehyde/Ketone, Base (e.g., LDA) | β-Hydroxy ketone derivative | Formation of polyketide-like structures |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary alcohol | Introduction of new carbon frameworks |

| Heck Coupling | Aryl halide, Pd catalyst, Base | Stilbene derivative at the alkene | Synthesis of conjugated systems |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary alcohol at the terminal carbon | Introduction of a hydroxyl group for further functionalization |

Role as a Key Intermediate in the Synthesis of Functionalized Organic Scaffolds

Beyond its direct use as a building block, this compound can serve as a crucial intermediate in multi-step synthetic sequences. Its functional groups can be selectively manipulated to pave the way for the construction of diverse and highly functionalized organic scaffolds. For instance, ozonolysis of the terminal alkene would yield an aldehyde, which could then undergo a variety of transformations, such as Wittig reactions or reductive aminations, to introduce new functionalities.

The phenyl ketone can be reduced to a secondary alcohol, which can then direct subsequent reactions or be used as a handle for esterification or etherification. The strategic cleavage of the ethoxy group at a later stage of the synthesis can unmask a hydroxyl group, which can participate in intramolecular cyclizations or serve as a point for further diversification. This step-wise and selective functionalization is a hallmark of efficient organic synthesis and underscores the potential of this compound as a key intermediate.

| Initial Transformation | Subsequent Reaction | Resulting Scaffold |

|---|---|---|

| Ozonolysis of alkene | Wittig reaction with a phosphorus ylide | Extended unsaturated ketone |

| Reduction of ketone to alcohol | Esterification with a functionalized carboxylic acid | Chiral ester with appended functionality |

| Epoxidation of alkene | Ring-opening with a nucleophile (e.g., azide) | Functionalized 1,2-aminoalcohol precursor |

| Ether cleavage | Intramolecular cyclization | Cyclic ether or lactone |

Strategies for Diversity-Oriented Synthesis Employing this compound

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The trifunctional nature of this compound makes it an ideal substrate for DOS strategies. By employing orthogonal reaction conditions, each of the three functional groups can be addressed independently, leading to a branching reaction pathway that generates a library of diverse compounds.

A potential DOS strategy could commence with the parallel functionalization of the alkene through a set of diverse reactions such as hydroformylation, aziridination, and cyclopropanation. Each of these products could then be subjected to a second level of diversification by reacting the ketone with a variety of nucleophiles. Finally, a third dimension of diversity could be introduced by either retaining, cleaving, or modifying the ethoxy group. This multi-directional approach would allow for the rapid generation of a large and structurally varied library of compounds from a single, readily accessible starting material.

| Branching Point | Exemplary Reactions | Generated Diversity |

|---|---|---|

| Alkene | Heck coupling, Dihydroxylation, Metathesis | Skeletal and appendage diversity |

| Ketone | Wittig reaction, Reductive amination, Corey-Fuchs reaction | Functional group and stereochemical diversity |

| Ether | Cleavage (e.g., with BBr₃), Radical functionalization | Introduction of new reactive sites |

Derivatization to Access Novel Pentanone, Ether, or Alkene Analogs

The derivatization of this compound can lead to the synthesis of novel analogs with potentially interesting biological or material properties. The pentanone core can be modified through reactions at the α- and γ-positions. For example, deprotonation at the γ-position could be followed by alkylation to introduce substituents along the carbon chain.

The ethoxy group can be readily exchanged for other alkoxy or aryloxy groups through nucleophilic substitution reactions, providing access to a range of ether analogs. The terminal alkene is also a prime site for derivatization. For instance, cross-metathesis with other olefins can be used to install a variety of substituents at the terminus of the molecule, leading to a diverse array of alkene analogs. These derivatization strategies highlight the modularity of this compound and its potential for the generation of novel chemical entities.

| Target Analog Type | Derivatization Strategy | Potential Reagents | Resulting Novel Analog |

|---|---|---|---|

| Pentanone Analog | α-Alkylation | LDA, Alkyl halide | 2-Ethoxy-2-alkyl-1-phenylpent-4-en-1-one |

| Ether Analog | Transetherification | Alcohol, Acid catalyst | 2-Alkoxy-1-phenylpent-4-en-1-one |

| Alkene Analog | Cross-Metathesis | Grubbs' catalyst, Olefin | 1-Phenyl-2-ethoxy-1-oxo-pent-4-ene derivative with a modified terminus |

Analytical and Spectroscopic Methodologies for the Characterization of 2 Ethoxy 1 Phenylpent 4 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Ethoxy-1-phenylpent-4-en-1-one, the chemical shifts (δ) of the protons are influenced by their local electronic environment. mdpi.com Protons in the vicinity of electronegative atoms, such as the oxygen of the ethoxy group, and unsaturated systems, like the phenyl ring and the vinyl group, are expected to be deshielded and resonate at higher chemical shifts (downfield). acs.org

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl protons | ~7.2-8.0 | Multiplet | 5H |

| Vinyl protons (=CH, =CH₂) | ~5.0-6.0 | Multiplets | 3H |

| Allylic protons (-CH₂-CH=CH₂) | ~2.4-2.7 | Multiplet | 2H |

| Methine proton (-CH(OEt)-) | ~4.0-4.5 | Triplet or Doublet of Doublets | 1H |

| Ethoxy methylene (B1212753) protons (-O-CH₂-CH₃) | ~3.4-3.7 | Quartet | 2H |

| Ethoxy methyl protons (-O-CH₂-CH₃) | ~1.1-1.3 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is typically the most deshielded, appearing at the lowest field.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl carbon (C=O) | ~195-205 |

| Aromatic carbons | ~125-140 |

| Vinyl carbons (=CH, =CH₂) | ~115-140 |

| Methine carbon (-CH(OEt)-) | ~75-85 |

| Ethoxy methylene carbon (-O-CH₂-CH₃) | ~60-70 |

| Allylic carbon (-CH₂-CH=CH₂) | ~35-45 |

| Ethoxy methyl carbon (-O-CH₂-CH₃) | ~10-20 |

2D NMR Techniques

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between adjacent protons, for instance, connecting the allylic protons to the vinyl protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₃H₁₆O₂, the expected exact mass can be calculated. HRMS analysis of a synthesized sample would aim to match the experimentally determined mass with the calculated mass to confirm its elemental composition. acs.org In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, along with fragmentation patterns characteristic of the structure, such as the loss of the ethoxy group or cleavage at the α-position to the carbonyl.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. dtic.mil The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bonds of the vinyl group and the aromatic ring, and the carbon-oxygen bonds of the ether linkage.

Expected IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (ketone) | ~1680-1700 |

| C=C (alkene) | ~1640-1680 |

| C=C (aromatic) | ~1450-1600 |

| C-O (ether) | ~1050-1150 |

| =C-H (alkene and aromatic) | ~3000-3100 |

| C-H (alkane) | ~2850-3000 |

The spectrum of a related compound, 1-phenyl-1-pentanone, shows a strong carbonyl absorption around 1685 cm⁻¹. nist.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC, Flash Column Chromatography)

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This is a common and effective method for the purification of synthetic compounds. dtic.mil For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase with a gradient elution system of hexanes and ethyl acetate (B1210297) would likely be employed to isolate the pure product from starting materials and byproducts. acs.orgscienceforums.net

Gas Chromatography (GC): GC can be used to assess the purity of the final product. scienceforums.net The compound would be vaporized and passed through a capillary column, and its retention time would be a characteristic property. The presence of a single sharp peak would indicate a high degree of purity. GC coupled with mass spectrometry (GC-MS) can provide further structural information based on the fragmentation pattern of the eluted compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can also be used for preparative separation. researchgate.net For a chiral molecule like this compound, chiral HPLC, using a chiral stationary phase, would be necessary to separate the two enantiomers and determine the enantiomeric excess of a stereoselective synthesis. acs.orgscas.co.jpmdpi.com

X-ray Crystallography for Solid-State Structural Elucidation (applicable to crystalline derivatives or analogs)

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. While obtaining a suitable single crystal of the oily this compound might be challenging, crystalline derivatives can be synthesized for this purpose. For instance, derivatization of the ketone to a 2,4-dinitrophenylhydrazone can yield a crystalline product suitable for X-ray diffraction analysis. nist.gov The resulting crystal structure would confirm the atomic connectivity, stereochemistry, and conformation of the molecule in the solid state. The analysis of related β,γ-unsaturated spirolactones has demonstrated the utility of X-ray crystallography in confirming the structures of complex molecules. mdpi.com

Future Directions and Emerging Research Avenues for 2 Ethoxy 1 Phenylpent 4 En 1 One

Development of Eco-Friendly and Sustainable Synthetic Protocols

The synthesis of α,β-unsaturated ketones and their derivatives is a mature field, yet there is a continuous drive towards more environmentally benign methodologies. organic-chemistry.orgrsc.orgtaylorfrancis.com Future research on 2-Ethoxy-1-phenylpent-4-en-1-one will likely focus on the development of "green" synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration could include:

Catalytic Aerobic Oxidation: Moving away from stoichiometric oxidants, research could explore the use of catalytic systems with molecular oxygen or air as the terminal oxidant. For instance, methods developed for the aerobic oxidation of allylic alcohols using earth-abundant metal catalysts like iron could be adapted. organic-chemistry.org

Photocatalytic Synthesis: Visible-light-promoted organocatalytic aerobic oxidation of corresponding silyl (B83357) enol ethers presents a metal-free and mild route to α,β-unsaturated carbonyl compounds. nih.gov Such approaches, often employing inexpensive organic dyes as photosensitizers, could be tailored for the synthesis of this compound.

Biocatalysis: The use of whole-cell biocatalysts, such as non-conventional yeasts, for the bioreduction of α,β-unsaturated ketones is a growing field. nih.gov While often focused on reduction, enzymatic pathways could be explored for the selective synthesis of such compounds, offering high chemo- and stereoselectivity under mild, aqueous conditions.

Solvent-Free and Water-Based Systems: The development of synthetic routes that operate in the absence of volatile organic solvents or in water aligns with the principles of green chemistry. rsc.orgresearchgate.net For example, Hβ zeolite has been used as a catalyst for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org

| Strategy | Potential Advantages | Key Considerations for this compound |

|---|---|---|

| Catalytic Aerobic Oxidation | Use of air as oxidant, reduced waste | Catalyst compatibility with the ethoxy group |

| Photocatalytic Synthesis | Metal-free, mild conditions, use of renewable energy | Precursor stability, quantum yield of the reaction |

| Biocatalysis | High selectivity, aqueous media, mild conditions | Enzyme discovery and engineering for the specific substrate |

| Solvent-Free Conditions | Reduced solvent waste, potential for higher reaction rates | Reagent compatibility and reaction medium |

Exploration of Unconventional Reactivity Patterns and Rearrangements

The rich functionality of this compound, including a ketone, an alkene, and an ether linkage, provides a fertile ground for exploring novel chemical transformations and rearrangements. libretexts.orgrsc.org Understanding these reactivity patterns can lead to the discovery of new synthetic pathways and the creation of complex molecular architectures.

Future research in this area could investigate:

Domino Reactions: The multiple reactive sites in the molecule could be harnessed in domino or cascade reactions, where a single set of reagents triggers a series of intramolecular transformations. This approach offers a highly efficient way to build molecular complexity in a single step.

Photochemical Rearrangements: The α,β-unsaturated ketone moiety is a well-known chromophore, suggesting that photochemical reactions could induce unique rearrangements, such as [2+2] cycloadditions or electrocyclizations, leading to novel carbocyclic or heterocyclic frameworks.

Skeletal Rearrangements: Under specific acidic or basic conditions, molecules with similar structural features can undergo skeletal rearrangements. libretexts.orgrsc.org For this compound, this could involve migrations of the phenyl or ethoxy groups, potentially leading to the formation of interesting isomers. For example, the acid-catalyzed rearrangement of related cyclic ethoxy enols has been documented. acs.org

Umpolung Strategies: The typical electrophilic nature of the β-carbon in the enone system could be inverted (umpolung) using specific catalysts, allowing it to react as a nucleophile and opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

Integration into Flow Chemistry and Automation for Scalable Synthesis

For any compound with potential applications, the ability to produce it on a larger scale is crucial. Flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. acs.orgrsc.orgresearchgate.netnih.gov

The integration of the synthesis of this compound into flow chemistry systems would be a significant area of future research, with potential benefits including:

Enhanced Safety: Many reactions, particularly oxidations, can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways.

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch reactions.

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactors, which is more straightforward than scaling up batch reactors.

Automation: Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions and the development of optimized synthetic protocols with minimal manual intervention. The synthesis of substituted ketones has been successfully demonstrated in automated flow systems. nih.gov

| Parameter | Benefit in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Heat Transfer | Improved safety for exothermic reactions | Control of potential oxidation or condensation reactions |

| Mixing | Rapid and efficient mixing | Improved reproducibility and yield |

| Scalability | Linear scalability | Facilitates production for further studies and applications |

| Automation | High-throughput optimization | Rapid development of optimal synthetic protocols |

Computational Design and Predictive Modeling for Targeted Derivatization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govmdpi.com For this compound, these approaches can guide the synthesis of new derivatives with desired properties and predict their reactivity.

Future research directions in this domain include:

Predictive Reactivity Models: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. mdpi.comacs.org This can help in designing experiments and understanding reaction mechanisms, such as cycloadditions or rearrangements.

Design of Novel Derivatives: By computationally screening virtual libraries of derivatives, it is possible to identify candidates with specific electronic or steric properties. For example, molecular docking studies could predict the interaction of derivatives with biological targets, guiding the synthesis of potentially bioactive molecules. nih.gov

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the outcome of reactions under different conditions. This can accelerate the optimization of synthetic protocols for this compound and its derivatives, saving time and resources.

Q & A

Q. What synthetic strategies are recommended to optimize regioselectivity in the enone system of 2-Ethoxy-1-phenylpent-4-en-1-one?

Methodological Answer: To improve regioselectivity during enone formation, consider adjusting reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, using Lewis acid catalysts (e.g., BF₃·OEt₂) can stabilize transition states favoring the desired regioisomer. Monitoring intermediates via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents (e.g., ethoxy group precursors) can further enhance selectivity. PubChem data on analogous ethoxy-containing compounds highlights the importance of steric and electronic effects in directing regiochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing the ethoxy and α,β-unsaturated ketone moieties in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and enone protons (δ ~6.0–7.5 ppm for vinyl protons). Coupling constants (J values) can confirm trans/cis configurations in the enone system.

- IR Spectroscopy : Look for C=O stretching (~1680–1720 cm⁻¹) and C-O-C stretching (~1050–1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns consistent with the ethoxy and phenyl groups .

Advanced Research Questions

Q. How can computational density functional theory (DFT) complement X-ray crystallography to resolve ambiguities in the electron density map of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) can model molecular geometry and electrostatic potential surfaces, aiding in the interpretation of disordered regions in X-ray data. For example, SHELXL refinement ( ) may struggle with overlapping electron densities in flexible ethoxy or enone groups. By comparing DFT-optimized bond lengths/angles with crystallographic data, researchers can validate structural assignments. Software like Gaussian or ORCA can integrate with SHELX outputs for hybrid analysis .

Q. What experimental and analytical approaches are critical for resolving contradictions in reported reactivity data (e.g., oxidation stability) of this compound?

Methodological Answer:

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, light exposure) to isolate variables.

- Advanced Chromatography : Use HPLC-MS to detect trace oxidation byproducts not observed in initial studies.

- Kinetic Studies : Perform time-resolved UV-Vis or NMR experiments to monitor degradation pathways.

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors in datasets. Triangulating data from multiple methods enhances validity .

Q. How can adsorption studies on indoor surfaces inform environmental fate models for this compound in laboratory settings?

Methodological Answer:

- Microscale Adsorption Experiments : Use quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to measure adsorption coefficients on materials like glass, stainless steel, or polymers.

- Environmental Chamber Studies : Simulate lab environments to quantify airborne concentrations and surface partitioning under varying humidity/temperature.

- Computational Modeling : Apply molecular dynamics (MD) simulations to predict interactions with common lab surfaces. underscores the importance of surface chemistry in contaminant persistence .

Methodological Design Questions

Q. What strategies ensure rigorous experimental design when investigating the catalytic hydrogenation of this compound?

Methodological Answer:

- Control Experiments : Include blank runs (no catalyst) and use inert solvents (e.g., dried THF) to rule out side reactions.

- Catalyst Screening : Test heterogeneous (e.g., Pd/C) vs. homogeneous (e.g., Wilkinson’s catalyst) systems, monitoring H₂ pressure and reaction time.

- Product Analysis : Employ GC-MS or chiral HPLC to differentiate between saturated and partially reduced products. Reference PubChem’s catalytic data for analogous ketones .

Q. How should researchers structure a literature review to identify knowledge gaps in the photochemical behavior of this compound?

Methodological Answer:

- Database Searches : Use SciFinder or Reaxys with keywords like "enone photochemistry" and "ethoxy group UV stability," filtering for peer-reviewed journals (avoiding non-authoritative sources like BenchChem).

- Critical Appraisal : Compare mechanistic hypotheses (e.g., Norrish vs. electrocyclic pathways) across studies, noting inconsistencies in quantum yield measurements.

- Trend Analysis : Map reported λmax values (UV-Vis) to identify substituent effects on photostability .

Data Analysis and Reporting

Q. What steps are essential for validating the purity of this compound in synthetic batches?

Methodological Answer:

- Combined Chromatography : Use GC-FID for volatile impurities and LC-UV for non-volatile contaminants.

- Elemental Analysis : Verify C, H, O percentages against theoretical values.

- Melting Point Consistency : Compare observed mp with literature values (±2°C tolerance).

- NIST Reference Standards : Cross-check spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers address ethical and reproducibility challenges in publishing studies on this compound?

Methodological Answer:

- Data Transparency : Deposit raw spectra, crystallographic files (CIF), and synthetic protocols in repositories like Zenodo or ICSP.

- Ethical Compliance : Adhere to ACS Ethical Guidelines by disclosing funding sources and potential conflicts of interest.

- Peer Review : Engage collaborators to replicate key findings before submission, as emphasized in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.